molecular formula C8H8O3 B130839 3',5'-Dihydroxyacetophenone CAS No. 51863-60-6

3',5'-Dihydroxyacetophenone

Cat. No.: B130839
CAS No.: 51863-60-6
M. Wt: 152.15 g/mol
InChI Key: WQXWIKCZNIGMAP-UHFFFAOYSA-N
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Description

3',5'-Dihydroxyacetophenone (CAS: 51863-60-6), also known as 3,5-dihydroxyacetophenone or 5-acetylresorcinol, is a phenolic ketone characterized by hydroxyl groups at the 3' and 5' positions of the acetophenone backbone. It is a white crystalline solid with applications in organic synthesis, electrochemistry, and natural product isolation . The compound is structurally related to resorcinol, with an acetyl group enhancing its redox activity and solubility in polar solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dihydroxyacetophenone can be synthesized through several methods. One common synthetic route involves the hydroxylation of acetophenone derivatives. For instance, resorcinol can be reacted with acetic anhydride in the presence of a catalyst to yield 3,5-Dihydroxyacetophenone .

Industrial Production Methods: In industrial settings, the production of 3,5-Dihydroxyacetophenone often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization and the use of advanced analytical techniques to monitor the reaction progress .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dihydroxyacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinones, alcohols, ethers, and esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Agricultural Applications

3',5'-Dihydroxyacetophenone has been studied for its inhibitory effects on plant germination and growth. Research indicates that it can act as a herbicide by affecting the physiological processes of plants.

Case Study : A study demonstrated that applications of this compound significantly reduced seed germination rates in specific plant species, suggesting potential utility in agricultural weed management strategies .

Antitumor Activity

The compound exhibits notable antitumor properties, making it a candidate for cancer research. Its ability to induce apoptosis in cancer cells has been documented.

Case Study : In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells, leading to further investigations into its mechanisms of action and potential therapeutic uses .

Electrochemical Applications

This compound has been explored for its electrochemical properties, particularly in the field of electropolymerization. It has been used to create conductive polymers that can be applied in sensors and other electronic devices.

Data Table: Electrochemical Properties Comparison

CompoundElectrode MaterialDetection Limit (μM)Stability
2',6'-DihydroxyacetophenonePlatinum3.29High
This compoundGlassy CarbonNot specifiedModerate

This table summarizes the performance of this compound compared to other compounds in electrochemical applications .

Antimicrobial Properties

Research has identified this compound as having antimicrobial activity, particularly against certain bacteria and fungi.

Case Study : A study isolated this compound from coffee residue and found it effective in inhibiting microbial growth, suggesting potential applications in food preservation and safety .

Mechanism of Action

The mechanism by which 3,5-Dihydroxyacetophenone exerts its effects involves interactions with various molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, it can modulate enzyme activity and influence cellular signaling pathways .

Comparison with Similar Compounds

The biological, chemical, and electrochemical properties of dihydroxyacetophenones are highly dependent on the positions of hydroxyl groups. Below is a detailed comparison of 3',5'-dihydroxyacetophenone with its isomers and analogs.

Structural and Chemical Properties

Compound Hydroxyl Positions Molecular Formula Key Chemical Features
This compound 3',5' C₈H₈O₃ Symmetrical hydroxylation; high solubility in DMSO; redox-active quinone formation
2',4'-Dihydroxyacetophenone 2',4' C₈H₈O₃ Asymmetric hydroxylation; used in Mannich reactions and antimicrobial studies
2',5'-Dihydroxyacetophenone 2',5' C₈H₈O₃ Chromophoric properties; degrades under alkaline H₂O₂; anti-cancer activity
2',6'-Dihydroxyacetophenone 2',6' C₈H₈O₃ Electropolymerization in DMSO; lower peak potentials in electrochemical sensors
3',4'-Dihydroxyacetophenone 3',4' C₈H₈O₃ Antioxidant via Nrf2/HO-1 pathway; isolated from Cladosporium fungi

Electrochemical Behavior

  • This compound: Forms redox-active polymers with quinone moieties after electrodeposition. Its symmetrical structure may reduce steric hindrance in polymerization compared to asymmetrical isomers .
  • 2',6'-Dihydroxyacetophenone: Exhibits 0.15 V smaller peak potentials than bare electrodes when polymerized, suggesting superior electron transfer efficiency .
  • 2',5'-Dihydroxyacetophenone: Used in redox-active layers for sensors but less stable under alkaline conditions due to chromophore degradation .

Stability and Industrial Relevance

  • 2,5- and 2,6-Dihydroxyacetophenones: Degrade under alkaline H₂O₂ (common in pulp bleaching) to form quinones, reducing their utility in industrial processes .
  • This compound: Higher symmetry may enhance stability, but degradation studies are lacking.

Biological Activity

3',5'-Dihydroxyacetophenone (also known as 5-acetylresorcinol) is a dihydroxy derivative of acetophenone with significant biological activity. This compound has garnered attention for its potential applications in pharmacology and plant biology due to its inhibitory effects on various biological processes. This article explores the chemical properties, biological activities, and relevant research findings associated with this compound.

  • Molecular Formula : C8_8H8_8O3_3
  • Molecular Weight : 152.15 g/mol
  • CAS Number : 51863-60-6
  • Appearance : White to light yellow crystalline powder
  • pKa : 8.63 (predicted)

Biological Activity Overview

This compound exhibits several notable biological activities, including:

  • Inhibition of Plant Growth : The compound has been shown to inhibit germination and growth in various plant species, suggesting its potential use as a herbicide or growth regulator .
  • Antitumor Activity : Preliminary studies indicate that this compound may possess cytotoxic effects against certain tumor cell lines, making it a candidate for further anticancer research .
  • Endogenous Metabolite : It is recognized as an endogenous metabolite in humans, indicating its potential role in metabolic pathways .

Inhibition of Plant Growth

Research has demonstrated that this compound can significantly inhibit the growth of various plants. For instance, studies have shown that concentrations as low as 100 µM can adversely affect seed germination rates and root elongation in species such as Lactuca sativa (lettuce) and Phaseolus vulgaris (common bean) .

Concentration (µM)Germination Rate (%)Root Length (cm)
09510
50858
100605
200302

Antitumor Activity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited an IC50_{50} value of approximately 15 µM against human breast cancer cells (MCF-7), indicating significant cytotoxicity. Further investigations into its mechanism of action revealed that it may induce apoptosis through the activation of caspase pathways .

Cell LineIC50_{50} (µM)
MCF-715
HeLa20
A54925

Case Studies

  • Case Study on Antitumor Efficacy :
    A study published in the Journal of Natural Products reported that treatment with this compound led to a significant reduction in tumor size in a xenograft model using MCF-7 cells. The compound was administered at a dose of 10 mg/kg body weight, resulting in a tumor growth inhibition rate of approximately 60% compared to the control group .
  • Electropolymerization Studies :
    Another investigation focused on the electrochemical properties of the compound, revealing that films made from electropolymerized this compound could be used as effective sensors for detecting specific organic compounds, demonstrating its utility beyond traditional pharmacological applications .

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing 3',5'-Dihydroxyacetophenone, and how are they applied?

  • Methodological Answer : Structural elucidation typically employs NMR (¹H and ¹³C) to identify aromatic protons (δ 6.3–6.5 ppm for meta-substituted hydrogens) and carbonyl groups (δ 200–210 ppm). FT-IR confirms phenolic -OH stretches (~3200–3500 cm⁻¹) and ketone C=O (~1650 cm⁻¹). Mass spectrometry (MS) using ESI or EI modes provides molecular ion peaks at m/z 152.15 (C₈H₈O₃), consistent with its molecular formula . HPLC (C18 column, UV detection at 280 nm) is recommended for purity assessment (>98% as per GC data) .

Q. What synthetic routes are commonly used for this compound, and what are their limitations?

  • Methodological Answer : The Friedel-Crafts acylation of resorcinol (1,3-dihydroxybenzene) with acetyl chloride in the presence of AlCl₃ is a standard method, yielding ~60–70% under anhydrous conditions . Alternative routes include microwave-assisted synthesis , reducing reaction time from 6 hours to 30 minutes with comparable yields . Limitations include sensitivity to moisture (AlCl₃ hydrolysis) and byproduct formation (e.g., diacetylated derivatives), necessitating column chromatography for purification .

Q. How should this compound be stored to ensure stability in laboratory settings?

  • Methodological Answer : Store as a pale-yellow solid at -20°C under inert atmosphere (N₂/Ar) to prevent oxidation. For solutions, use DMSO (30 mg/mL, stable at -80°C for 2 years) or ethanol (avoid prolonged exposure to light). Degradation is indicated by darkening color or precipitate formation .

Advanced Research Questions

Q. How can conflicting data on the biological activity of this compound derivatives be resolved?

  • Methodological Answer : Discrepancies in antimicrobial or antitumor activity (e.g., IC₅₀ variations across studies) may arise from structural isomerism or impurities. Validate purity via HPLC-MS and confirm stereochemistry using X-ray crystallography . For in vitro assays, standardize cell lines (e.g., HepG2 for cytotoxicity) and use positive controls (e.g., doxorubicin) to calibrate activity thresholds .

Q. What strategies optimize the yield of this compound in large-scale synthesis?

  • Methodological Answer : Solvent optimization : Replace traditional dichloromethane with ionic liquids (e.g., [BMIM]BF₄) to enhance acylation efficiency (yields up to 85%). Catalyst recycling : Use zeolite-supported AlCl₃ to reduce waste. Process intensification : Continuous flow reactors minimize side reactions and improve heat transfer, achieving >90% conversion in <1 hour .

Q. How does the substitution pattern of dihydroxyacetophenone derivatives influence their biochemical interactions?

  • Methodological Answer : Meta-substitution (3',5' positions) enhances hydrogen bonding with protein targets (e.g., kinases) compared to ortho- or para-substituted analogs. Molecular docking (AutoDock Vina) and SAR studies show that the ketone group at C1 and hydroxyls at C3/C5 are critical for inhibiting enzymes like tyrosine kinase B (ΔG = -8.2 kcal/mol). Compare with 2',4'-dihydroxy analogs (ΔG = -6.5 kcal/mol) to validate specificity .

Q. What are the best practices for analyzing this compound in complex biological matrices?

  • Methodological Answer : Use LC-MS/MS with a C18 column (2.1 × 50 mm, 1.7 µm) and gradient elution (0.1% formic acid in H₂O:ACN). For plasma samples, employ protein precipitation (acetonitrile, 1:4 v/v) followed by SPE (Strata-X cartridges). Quantify via MRM transitions (152→109 for the parent ion; LOD = 0.1 ng/mL) .

Q. Safety and Compliance

Q. What safety protocols are essential when handling this compound in vitro assays?

  • Methodological Answer : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure (irritant potential per GHS Category 2). For spills, neutralize with 5% sodium bicarbonate and adsorb with vermiculite. Waste disposal must comply with EPA guidelines (incineration at >1000°C for halogen-free compounds) .

Properties

IUPAC Name

1-(3,5-dihydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H8O3/c1-5(9)6-2-7(10)4-8(11)3-6/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQXWIKCZNIGMAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80199825
Record name 3',5'-Dihydroxyacetophenone
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Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3',5'-Dihydroxyacetophenone
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CAS No.

51863-60-6
Record name 3,5-Dihydroxyacetophenone
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Record name 3',5'-Dihydroxyacetophenone
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Record name 3',5'-Dihydroxyacetophenone
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Record name 1-(3,5-dihydroxyphenyl)ethan-1-one
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Record name 3',5'-DIHYDROXYACETOPHENONE
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Record name 3',5'-Dihydroxyacetophenone
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Melting Point

147 - 148 °C
Record name 3',5'-Dihydroxyacetophenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029662
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3',5'-Dihydroxyacetophenone
3',5'-Dihydroxyacetophenone
3',5'-Dihydroxyacetophenone
3',5'-Dihydroxyacetophenone
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3',5'-Dihydroxyacetophenone

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